2-Tert-butylbenzene-1-sulfonamide
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Overview
Description
2-Tert-butylbenzene-1-sulfonamide is a chemical compound extensively used in various fields of research and industry. It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound is considered to be simple and provides a diversity of derivatives from a wide variety of amines and sulfonyl chlorides .Molecular Structure Analysis
The molecular formula of this compound is C10H15NO2S . The InChI code is1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
. The molecular weight is 213.30 g/mol . Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 68.5 Ų .Scientific Research Applications
Organic Synthesis Applications
Traceless Precatalyst for Sulfenate Anions
tert-Butyl phenyl sulfoxide, closely related to 2-Tert-butylbenzene-1-sulfonamide, serves as a traceless precatalyst. It generates sulfenate anions under basic conditions, catalyzing the coupling of benzyl halides to trans-stilbenes. The byproduct, a gas, simplifies product isolation, enhancing synthesis purity and yield for a variety of trans-stilbenes (Zhang et al., 2015).
Copper(II) Complexes Formation
Compounds derived from 2-picolylamine and tert-butylbenzene sulfonyl chlorides, including 2,4,6-trimethyl- N -[pyridin-2-ilmethyl]benzenesulfonamide, interact with Cu(II) salts to form coordination compounds. These complexes, exhibiting distorted tetrahedral geometry, have been characterized as potential chemical nucleases, highlighting their role in generating reactive oxygen species (Macías et al., 2006).
Pharmacodynamics Research
General Pharmacodynamics
Arylsulfonamides, including derivatives of this compound, have been studied for their hypoglycemic effects. The research outlines the essential pharmacodynamics of these compounds, emphasizing the importance of arylsulfonamides in medicinal chemistry (Loubatières, 1959).
Materials Science and Polymer Research
Polyimides Synthesis
Novel diamines, including 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, have been synthesized for creating polyimides. These materials show high tensile strength, flexibility, and thermal stability, indicating their potential in high-performance applications (Liaw & Liaw, 1996).
Sulfonamide in Polymer Synthesis
Utilizing the sulfonamide group as an activating group, poly(aryl ether sulfonamide)s were produced. This highlights the sulfonamide group's potential in facilitating nucleophilic aromatic substitution polymerization, expanding the variety of polymers that can be synthesized (Rebeck & Knauss, 2011).
Mechanism of Action
Sulfonamides are known for their antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of certain amino acids and thus for the survival of the bacteria .
The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine .
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn affect its absorption and distribution .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
2-Tert-butylbenzene-1-sulfonamide is a chemical compound that is extensively used in various fields of research and industry. The importance of the sulfonamide subunit in medicinal chemistry has been highlighted and emphasized, in order to promote its inclusion in the planning and synthesis of future drugs .
Properties
IUPAC Name |
2-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKMRJVRIRSIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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